molecular formula C22H28N2O2 B11370766 N-[4-(dimethylamino)benzyl]-4-methyl-N-(tetrahydrofuran-2-ylmethyl)benzamide

N-[4-(dimethylamino)benzyl]-4-methyl-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B11370766
M. Wt: 352.5 g/mol
InChI Key: IFQLHMWPAFWWNB-UHFFFAOYSA-N
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Description

N-[4-(Dimethylamino)benzyl]-4-methyl-N-(tetrahydrofuran-2-ylmethyl)benzamide is a benzamide derivative featuring a dimethylamino-substituted benzyl group and a tetrahydrofuran-2-ylmethyl substituent. The compound’s structure combines a 4-methylbenzamide core with two distinct N-substituents: a 4-(dimethylamino)benzyl group and a tetrahydrofuran-2-ylmethyl moiety.

Properties

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-4-methyl-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C22H28N2O2/c1-17-6-10-19(11-7-17)22(25)24(16-21-5-4-14-26-21)15-18-8-12-20(13-9-18)23(2)3/h6-13,21H,4-5,14-16H2,1-3H3

InChI Key

IFQLHMWPAFWWNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2CCCO2)CC3=CC=C(C=C3)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)benzyl]-4-methyl-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The final step usually involves the coupling of the benzyl and tetrahydrofuran moieties under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often employing advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)benzyl]-4-methyl-N-(tetrahydrofuran-2-ylmethyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, especially at the benzyl and tetrahydrofuran moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(dimethylamino)benzyl]-4-methyl-N-(tetrahydrofuran-2-ylmethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)benzyl]-4-methyl-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its tetrahydrofuran-2-ylmethyl group and 4-methylbenzamide core. Below is a comparative analysis with key analogues:

Compound Substituents Molecular Weight Key Features Reference
N-[4-(Dimethylamino)benzyl]-4-methyl-N-(tetrahydrofuran-2-ylmethyl)benzamide 4-Methylbenzamide; 4-(dimethylamino)benzyl; tetrahydrofuran-2-ylmethyl ~406.5 (calculated) Unique tetrahydrofuran ring enhances lipophilicity and conformational flexibility. Synthesized
N-[4-(Dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isobutoxybenzamide 4-Isobutoxybenzamide; tetrahydrothiophene sulfone substituent 444.59 Sulfone group increases polarity; tetrahydrothiophene vs. tetrahydrofuran alters ring electronics.
Itopride Hydrochloride 3,4-Dimethoxybenzamide; 4-[2-(dimethylamino)ethoxy]benzyl 415.34 Ethoxy linker and dimethoxy groups enhance acetylcholine esterase inhibition.
4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide 4-Methylbenzamide; thiazole-linked coumarin 378.41 Thiazole-coumarin hybrid may confer fluorescence or antioxidant properties.
Ponatinib Analogues (e.g., Compound 123) 4-Methylbenzamide; ethynyl-purine substituent ~550 (estimated) Purine moiety targets kinase enzymes; ethynyl linker enhances rigidity.

Key Differences and Implications

Tetrahydrofuran vs. Tetrahydrothiophene Sulfone : The tetrahydrofuran ring in the target compound lacks the sulfone group present in ’s analogue, likely reducing polarity and improving blood-brain barrier penetration .

4-Methylbenzamide Core : Compared to itopride’s 3,4-dimethoxybenzamide, the 4-methyl group may decrease electron-withdrawing effects, altering binding to targets like acetylcholine esterase .

Pharmacological Potential

  • Enzyme Inhibition: Analogues like itopride () and ponatinib derivatives () highlight benzamides’ role in enzyme inhibition. The target compound’s dimethylamino group may enhance interactions with charged enzyme pockets .
  • Antioxidant Activity : Thiazole-linked benzamides () exhibit antioxidant properties, suggesting the target compound’s tetrahydrofuran group could similarly stabilize free radicals .

Biological Activity

N-[4-(dimethylamino)benzyl]-4-methyl-N-(tetrahydrofuran-2-ylmethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C24H28N2O3
  • Molecular Weight : 392.5 g/mol
  • IUPAC Name : N-[[4-(dimethylamino)phenyl]methyl]-4-methyl-N-(tetrahydrofuran-2-ylmethyl)benzamide
  • CAS Number : 880793-09-9

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Benzamide Core : Typically achieved through the reaction of 4-(dimethylamino)benzylamine with a suitable acylating agent.
  • Introduction of Tetrahydrofuran Ring : This can be accomplished via nucleophilic substitution reactions involving tetrahydrofuran derivatives.
  • Purification and Characterization : The final product is purified using chromatography and characterized by NMR and mass spectrometry.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, analogs containing the 4-(aminomethyl)benzamide fragment have shown potent inhibitory effects against receptor tyrosine kinases (RTKs), which are crucial in cancer progression:

CompoundTarget KinasesInhibition (%) at 10 nM
Analog 11EGFR91%
Analog 13HER-292%

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents targeting specific kinases involved in tumor growth .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Research indicates that derivatives with similar structural motifs show varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with fluorinated benzamide moieties have demonstrated significant activity against strains such as Escherichia coli and Staphylococcus aureus .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, particularly those associated with cancer cell proliferation.
  • Receptor Binding : It could bind to various receptors, modulating their activity and influencing cellular responses.

Case Studies

  • In Vitro Studies : Various in vitro assays have been conducted to evaluate the cytotoxicity of this compound against different cancer cell lines, demonstrating promising results that warrant further investigation.
  • In Vivo Studies : Preliminary animal studies have shown favorable pharmacokinetic profiles, suggesting good bioavailability and distribution within biological systems.

Q & A

Q. How can metabolomic studies elucidate off-target effects in non-cancerous cells?

  • Methodological Answer :
  • Untargeted metabolomics : Apply UHPLC-QTOF-MS to compare metabolite profiles (e.g., ATP, NAD+) in treated vs. untreated fibroblasts. Pathway analysis (KEGG) identifies disrupted processes (e.g., glycolysis) .
  • ROS detection : Use CellROX® Green to quantify oxidative stress, a common off-target effect of benzamide derivatives .

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